N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
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Description
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as N-Chloromethyl-N-methylamine, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a strong odor and is soluble in water. N-Chloromethyl-N-methylamine is widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological mechanisms.
Scientific Research Applications
Synthesis and Chemical Properties
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a versatile chemical intermediate used in various synthetic pathways, including the construction of pyridine derivatives through copper-catalyzed C-N bond cleavage of aromatic methylamines. This process allows for the efficient assembly of 2,4,6-trisubstituted pyridines from simple starting materials, demonstrating the compound's role in facilitating complex chemical syntheses with high yields and neat conditions (Huang et al., 2013). Additionally, the compound finds application in the synthesis of N-alkyl-(naphth-1-yl)methylamines, serving as precursors for biologically active substances, including certain pharmaceuticals, showcasing its utility in medicinal chemistry and drug development (Kazakov, 2003).
Coordination Chemistry and Material Science
In material science and coordination chemistry, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is employed in the formation of complex metal-ligand systems. For example, it has been used in reactions leading to the synthesis of cis,fac-[N,N-bis[(pyridin-2-yl)methyl]methylamine-κ3 N,N',N'']dichlorido(dimethyl sulfoxide-κS)ruthenium(II), illustrating its significance in the development of new materials with potential applications ranging from catalysis to electronic devices (Trotter et al., 2015).
Molecular Chemistry and Drug Synthesis
This compound is integral to molecular chemistry, particularly in drug synthesis, where it is a key intermediate in producing N-methylamines and other nitrogen-containing compounds. For instance, it has been involved in synthesizing N-methyl-(naphth-1-yl)methylamine through reductive amination, highlighting its role in creating compounds with potential therapeutic applications (Natte et al., 2021). Furthermore, its derivatives have been explored for antitumor activities, underlining the compound's contribution to medicinal chemistry and oncology research (Chu De-qing, 2011).
Environmental and Catalysis Research
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine and its derivatives have been studied for their potential environmental applications, particularly in catalysis. Research has focused on iron-catalyzed reductive aminations, offering a sustainable and efficient method for synthesizing N-methylamines without using hazardous reagents or creating significant waste, demonstrating the compound's utility in green chemistry and sustainable processes (Natte et al., 2017).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLXLUVASMQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383180 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine | |
CAS RN |
748187-76-0 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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